1-benzoyl-octahydro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

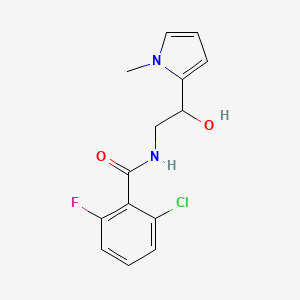

“1-benzoyl-octahydro-1H-indole-2-carboxylic acid” is a compound with a molecular weight of 273.33 . It is a white powder at room temperature . The IUPAC name for this compound is (2S,3aS,7aS)-1-benzoyloctahydro-1H-indole-2-carboxylic acid .

Synthesis Analysis

The compound is a key starting material for the synthesis of Perindopril and Trandolapril . A stability-indicating reverse phase HPLC method has been developed and validated for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid and its related substances .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO3/c18-15 (11-6-2-1-3-7-11)17-13-9-5-4-8-12 (13)10-14 (17)16 (19)20/h1-3,6-7,12-14H,4-5,8-10H2, (H,19,20)/t12-,13-,14-/m0/s1 .Chemical Reactions Analysis

The compound is non-chromophoric and has three chiral centers, which means there is a possibility of four pairs of enantiomers . It can be quantified using a refractive index detector .Physical And Chemical Properties Analysis

The compound is a white powder at room temperature . It has a melting point of 192-193 degrees Celsius . The compound is soluble in methanol and water .科学的研究の応用

Pharmacology: Antihypertensive Drug Synthesis

1-benzoyl-octahydro-1H-indole-2-carboxylic acid: is utilized in the synthesis of Perindopril , an angiotensin-converting enzyme (ACE) inhibitor used as an antihypertensive drug . The compound serves as a key intermediate in the production of Perindoprilat, the active metabolite of Perindopril, which helps in reducing blood pressure and treating heart conditions.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound has been studied for its role as an inhibitor of thymidylate synthase . This enzyme is crucial for DNA synthesis, and its inhibition can be a potential strategy for cancer treatment, as it may lead to the suppression of tumor growth.

Medicinal Chemistry: Antiviral and Anti-inflammatory Activities

Indole derivatives, including 1-benzoyl-octahydro-1H-indole-2-carboxylic acid , show promise in medicinal chemistry due to their antiviral and anti-inflammatory properties . They have been investigated for their efficacy against a range of viruses and for their potential to reduce inflammation, which is a common symptom in various diseases.

Organic Synthesis: Alkaloid Synthesis

This compound is also significant in the field of organic synthesis, particularly in the construction of complex molecules like alkaloids . Alkaloids are a group of naturally occurring compounds that have pronounced physiological actions on humans, and they are often used as pharmaceuticals, stimulants, or poisons.

Chemical Engineering: Process Optimization

In chemical engineering, 1-benzoyl-octahydro-1H-indole-2-carboxylic acid can be involved in process optimization studies. Its physical and chemical properties, such as melting point and solubility, can influence the design and improvement of chemical processes for its large-scale production and purification .

Material Science: Advanced Material Development

Lastly, in material science, the compound’s structural features could be explored for the development of advanced materials. Its aromatic nature and the presence of the indole nucleus make it a candidate for creating novel materials with specific desired properties .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

The compound is a key starting material for the synthesis of Perindopril and Trandolapril , which are used as angiotensin-converting enzyme (ACE) inhibitors . This suggests potential future directions in the development of new ACE inhibitors for the treatment of hypertension and other cardiovascular diseases.

特性

IUPAC Name |

1-benzoyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-3,6-7,12-14H,4-5,8-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOCRGGRRGZNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzoyl-octahydro-1H-indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)

![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)